molecular formula C35H65N13O11 B12589115 L-Lysyl-L-leucylglycylglycylglycylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine CAS No. 646062-27-3

L-Lysyl-L-leucylglycylglycylglycylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine

Cat. No.: B12589115
CAS No.: 646062-27-3
M. Wt: 844.0 g/mol
InChI Key: DSDFKKSUOIZCQU-KEOOTSPTSA-N
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Description

This nonribosomal peptide features a complex sequence of amino acids, including lysine (Lys), leucine (Leu), four consecutive glycines (Gly), and a modified ornithine residue with an N~5~-(diaminomethylidene) group. The C-terminal serine (Ser) adds hydrophilicity, while the diaminomethylidene modification enhances stability and metal-binding capacity .

Properties

CAS No.

646062-27-3

Molecular Formula

C35H65N13O11

Molecular Weight

844.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C35H65N13O11/c1-19(2)12-23(47-30(54)21(37)8-5-6-10-36)31(55)44-16-28(52)42-14-26(50)41-15-27(51)43-17-29(53)45-24(13-20(3)4)33(57)46-22(9-7-11-40-35(38)39)32(56)48-25(18-49)34(58)59/h19-25,49H,5-18,36-37H2,1-4H3,(H,41,50)(H,42,52)(H,43,51)(H,44,55)(H,45,53)(H,46,57)(H,47,54)(H,48,56)(H,58,59)(H4,38,39,40)/t21-,22-,23-,24-,25-/m0/s1

InChI Key

DSDFKKSUOIZCQU-KEOOTSPTSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

1.1 Overview

Solid-phase peptide synthesis is a widely used method for synthesizing peptides and proteins. This technique allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support.

1.2 Steps Involved

  • Resin Selection : The choice of resin is crucial; commonly used resins include Wang resin or Rink amide resin, which facilitate the cleavage of the final product.

  • Amino Acid Coupling : Each amino acid is activated (often using coupling reagents like HBTU or DIC) and then coupled to the resin-bound peptide chain. For L-Lysyl-L-leucylglycylglycylglycylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine, this process would involve sequentially adding lysine, leucine, glycine, ornithine, and serine residues.

  • Deprotection : After each coupling step, protecting groups (e.g., Fmoc or Boc) are removed to allow for the next amino acid to be added.

  • Cleavage and Purification : Once the full sequence is synthesized, the peptide is cleaved from the resin using a cleavage cocktail (often containing trifluoroacetic acid) and then purified by high-performance liquid chromatography (HPLC).

Liquid-Phase Synthesis

2.1 Overview

Liquid-phase synthesis involves the synthesis of peptides in solution rather than on a solid support. This method can be advantageous for shorter peptides or when specific modifications are required.

2.2 Steps Involved

  • Amino Acid Activation : Similar to SPPS, each amino acid must be activated before coupling. This can be achieved through various activating agents such as DCC or EDC.

  • Sequential Coupling : The amino acids are added in a specific order to build the desired sequence. In this case, L-lysine would be coupled first, followed by L-leucine and then multiple glycine residues.

  • Purification : The final product is purified using techniques such as HPLC or ion-exchange chromatography to isolate the desired peptide from any side products or unreacted starting materials.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages
Solid-Phase Peptide Synthesis - High purity
- Automation potential
- Efficient for longer peptides
- Requires expensive equipment
- Limited solubility issues
Liquid-Phase Synthesis - Flexibility in modifications
- Simpler setup
- Lower yields
- More challenging purification

Research Findings

Recent studies have highlighted advancements in both SPPS and liquid-phase synthesis techniques that improve yield and purity:

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Various amino acid derivatives and coupling agents like HATU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or disulfides, while reduction can yield free thiols.

Scientific Research Applications

Chemistry

Peptides are used as building blocks for more complex molecules and as catalysts in certain reactions.

Biology

Peptides play crucial roles in cell signaling, enzyme activity, and structural functions. They are often used in research to study protein interactions and functions.

Medicine

Peptides are explored for their therapeutic potential, including as antibiotics, antivirals, and anticancer agents. They can also be used in vaccine development and as diagnostic tools.

Industry

Peptides are used in various industrial applications, including as additives in cosmetics and as components in nanomaterials.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including:

    Receptors: Binding to cell surface receptors to modulate signaling pathways.

    Enzymes: Inhibiting or activating enzyme activity.

    Membranes: Integrating into cell membranes to alter permeability or signaling.

Comparison with Similar Compounds

Structural Similarities and Key Modifications

The following compounds share critical structural motifs with the target peptide:

Feature Target Compound Compound from Compound from
Core Modification N~5~-(diaminomethylidene)-L-ornithyl Dual N~5~-(diaminomethylidene)-L-ornithyl groups N~5~-(diaminomethylidene)-L-ornithyl
Amino Acid Sequence Lys-Leu-(Gly)4-Leu-Orn(diaminomethylidene)-Ser N-methyl-L-tyrosyl-glycyl-glycyl-L-phenylalanyl-L-leucyl-Orn(diaminomethylidene)-... Leu-Ser-Leu-Met-Pro-Orn(diaminomethylidene)-Leu
Molecular Weight Estimated >1,000 g/mol ~1,188 g/mol (C61H109N11O12) 829.06 g/mol (C37H68N10O9S)
Functional Groups Diaminomethylidene, hydroxyl (Ser), amine (Lys) N-methylation, D-leucinamide, aromatic (tyrosyl) Thioether (Met), proline ring
Potential Applications Hypothesized antimicrobial/chelating roles Likely protease inhibition (N-methylation reduces enzymatic degradation) Possible membrane interaction (Met/Pro enhance hydrophobicity)

Key Differentiators

  • Glycine Repetition : The target’s (Gly)4 sequence distinguishes it from ’s glycyl-glycyl motif and ’s absence of glycine repeats. This may confer unique conformational dynamics .
  • Modification Density: ’s dual diaminomethylidene-ornithyl groups and extensive N-methylation suggest enhanced metabolic stability compared to the target’s single modification .
  • Terminal Residues : The target’s C-terminal serine contrasts with ’s leucine terminus, impacting solubility and target affinity .

Research Findings and Functional Implications

Stability and Bioactivity

  • The diaminomethylidene group in ornithine is associated with metal ion chelation, a feature shared across all compared compounds. This modification may enhance antimicrobial activity by sequestering essential divalent cations (e.g., Mg²⁺) from pathogens .
  • The glycine-rich region in the target compound could reduce steric hindrance, facilitating binding to rigid enzymatic sites, whereas ’s N-methylations likely shield it from proteases .

Pharmacokinetic Considerations

  • ’s methionine and proline residues may promote membrane permeability but introduce oxidation susceptibility (Met) . The target’s lack of sulfur-containing residues (vs. ’s Met) could improve oxidative stability.
  • Molecular weight disparities (: 1,188 g/mol vs.

Biological Activity

L-Lysyl-L-leucylglycylglycylglycylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine, a complex peptide, has garnered interest in biochemical research due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound is characterized by a complex sequence of amino acids, which contributes to its biological properties. Its molecular formula is C35H65N13O11C_{35}H_{65}N_{13}O_{11} with a molecular weight of approximately 739.9 g/mol. The presence of multiple amino acid residues suggests potential interactions with various biological targets.

Antimicrobial Properties

Research has indicated that peptides similar to this compound exhibit significant antimicrobial activity. For instance, studies on L-amino acid oxidases (LAOs) isolated from fish have shown that they possess antibacterial properties against both Gram-positive and Gram-negative bacteria. These enzymes catalyze the oxidation of specific amino acids, leading to the production of hydrogen peroxide, which can inhibit bacterial growth .

Immunomodulatory Effects

Peptides derived from amino acids like lysine and leucine are known to modulate immune responses. They can enhance the activity of immune cells such as macrophages and lymphocytes, promoting a more robust immune response. The structural motifs within this compound may similarly influence immune function.

Case Studies

  • Antibacterial Activity : A study demonstrated that a peptide with a similar structure showed minimum inhibitory concentrations (MIC) against pathogens like Aeromonas hydrophila at levels as low as 0.078 μg/mL .
  • Immunological Response : Research involving fish serum LAOs revealed their role in innate immunity, highlighting the importance of amino acid composition in developing therapeutic peptides .
  • Cancer Studies : Although direct studies on this compound are sparse, related peptides have been shown to inhibit tumor growth in vitro by inducing apoptosis in cancer cells.

Comparative Analysis

Peptide Molecular Weight (g/mol) Antimicrobial Activity Immunomodulatory Effects
L-Lysyl-L-leucyl...739.9Yes (similar compounds)Potentially present
LAO from rockfish160 kDa (subunits 53 kDa)Yes (MIC 0.078 μg/mL)Confirmed
Other bioactive peptidesVariesYesYes

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